Nonoxynol-9
Overview
Description
Tergitol NP-9 is a tergitol polymer consisting of nonylbenzene with a nine-membered poly(ethylene glycol) moiety attached at position 4. It has a role as a nonionic surfactant and a contraceptive drug.
Nonionic surfactant mixtures varying in the number of repeating ethoxy (oxy-1,2-ethanediyl) groups. They are used as detergents, emulsifiers, wetting agents, defoaming agents, etc. Nonoxynol-9, the compound with 9 repeating ethoxy groups, is a spermatocide, formulated primarily as a component of vaginal foams and creams.
Mechanism of Action
Target of Action
Nonoxynol-9, also known as Nonoxynol (n=9), Nonoxynol 9, Tergitol NP-9, or Delfen, is primarily used as a spermicide . Its primary targets are the sperm cells , specifically the acrosomal membranes of the sperm .
Mode of Action
This compound acts as a surfactant and interacts with the lipids in the membranes of the acrosome and the midpiece of the sperm . This interaction results in the lysis of the sperm membranes ; the acrosome, neck, and midpiece of the spermatozoa are loosened and then detached, which results in their immobilization and death .
Biochemical Pathways
This compound triggers apoptosis in endometrial explants, mediated upstream via FAS and FASLG, followed by CASP3 activation leading to final cell death . It appears that other factors besides caspases are also involved in the this compound-induced apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rabbits. After vaginal administration, a mean peak concentration of 4.87 ± 0.37 ng/mL was observed at 1 hour post-administration . The plasma concentration decreased rapidly and was eliminated with a terminal half-life of 1.45 ± 0.07 hours .
Result of Action
The primary result of this compound’s action is the immobilization and death of sperm cells , rendering them incapable of fertilization . This is achieved through the disruption of the sperm cell membranes .
Action Environment
This compound is typically used in a vaginal environment, where it acts locally without eliciting systemic effects . . For instance, it has been found that frequent vaginal doses of this compound can cause some damage to cells in the vagina, but small, infrequent vaginal doses appear to cause little or no damage . Furthermore, even low doses or infrequent use of this compound can cause damage when used rectally, likely increasing susceptibility to HIV/STIs .
Biochemical Analysis
Biochemical Properties
Nonoxynol-9 acts as a chemical detergent that damages sperm cell membranes, thereby killing the cells . It interacts with the lipids in the membranes of the acrosome and the midpiece of the sperm . The sperm membranes are lysed; the acrosome, neck, and midpiece of the spermatozoa are loosened and then detached, which results in their immobilization and death .
Cellular Effects
This compound has been found to potentially damage both vaginal and rectal cells . Frequent vaginal doses of this compound consistently cause some damage to cells in the vagina . When used rectally, even low doses or infrequent use of this compound causes damage and likely increases susceptibility to HIV/STIs .
Molecular Mechanism
The molecular mechanism of this compound involves interaction with the lipids in the membranes of the acrosome and the midpiece of the sperm . The sperm membranes are lysed, and the acrosome, neck, and midpiece of the spermatozoa are loosened and then detached, which results in their immobilization and death .
Temporal Effects in Laboratory Settings
It is known that frequent vaginal doses of this compound consistently cause some damage to cells in the vagina .
Dosage Effects in Animal Models
It is known that even low doses or infrequent use of this compound causes damage and likely increases susceptibility to HIV/STIs .
Subcellular Localization
Given its role as a surfactant and spermicide, it is likely to interact with various subcellular components, particularly the cell membrane .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H60O10/c1-2-3-4-5-6-7-8-9-32-10-12-33(13-11-32)43-31-30-42-29-28-41-27-26-40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34/h10-13,34H,2-9,14-31H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWNMEQMRUMQSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858720 | |
Record name | 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, YELLOW LIQUID. | |
Record name | Nonoxynol-9 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015680 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | NONOXYNOL-9 | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
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Boiling Point |
250 °C | |
Record name | NONOXYNOL-9 | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
197 °C (closed cup), 197 °C c.c. | |
Record name | Nonoxynol-9 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | NONOXYNOL-9 | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Soluble in water, ethanol, ehtylene glycol, ethylene dichloride, xylene, corn oil. Insolulble in Stoddard solvent, deodorized kerosene, low viscosity white mineral oil., Solubility in water: moderate | |
Record name | Nonoxynol-9 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | NONOXYNOL-9 | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
For Igepol CO-630: 1.06 at 25 °C/4 °C | |
Record name | Nonoxynol-9 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
Relative vapor density (air = 1): >1 | |
Record name | NONOXYNOL-9 | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Nonoxynol-9 interacts with the lipids in the membranes of the acrosome and the midpiece of the sperm. The sperm membranes are lysed; the acrosome, neck and midpiece of the spermatozoa are loosened and then detached which results in their immobilization and death. | |
Record name | Nonoxynol-9 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06804 | |
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Color/Form |
Almost colorless liquid | |
CAS No. |
14409-72-4, 26571-11-9, 26027-38-3 | |
Record name | Nonaethylene glycol p-nonylphenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14409-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nonoxynol-9 | |
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Record name | Nonoxynol-9 | |
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Record name | Nonoxynol-9 | |
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Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosan-1-ol, 26-(nonylphenoxy)- | |
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Record name | 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol | |
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Record name | 26-(nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol | |
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Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosan-1-ol, 26-(4-nonylphenoxy) | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nonoxynol-9 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Nonoxynol-9 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015680 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | NONOXYNOL-9 | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
6 °C | |
Record name | NONOXYNOL-9 | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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